

Spectroscopic Profile of 2,6-Dimethylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,6-Dimethylbenzaldehyde**

Cat. No.: **B072290**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethylbenzaldehyde** ($C_9H_{10}O$, CAS No: 1123-56-4), an aromatic aldehyde with significant applications in chemical synthesis.^{[1][2]} This document details its structural characterization through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), intended to serve as a vital resource for its identification, purity assessment, and the elucidation of its role in synthetic methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon and hydrogen framework of a molecule.

The 1H NMR spectrum of **2,6-Dimethylbenzaldehyde**, typically recorded in a deuterated solvent such as $CDCl_3$, reveals distinct signals for the aldehyde, aromatic, and methyl protons. The significant downfield shift of the aldehyde proton is a key diagnostic feature.^[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	s	1H	Aldehyde (-CHO)
~7.4	t	1H	Aromatic (H-4)
~7.1	d	2H	Aromatic (H-3, H-5)
~2.6	s	6H	Methyl (-CH ₃)

Interpretation:

- The singlet at approximately 10.5 ppm is characteristic of the aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[3]
- The aromatic region displays a triplet around 7.4 ppm and a doublet around 7.1 ppm, corresponding to the protons on the benzene ring.
- The singlet at roughly 2.6 ppm, integrating to six protons, is indicative of the two equivalent methyl groups at positions 2 and 6.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~192	Carbonyl (C=O)
~140	Aromatic (C-2, C-6)
~134	Aromatic (C-1)
~132	Aromatic (C-4)
~128	Aromatic (C-3, C-5)
~20	Methyl (-CH ₃)

Interpretation:

- The signal in the 190-215 δ range is a clear indicator of a carbonyl carbon.[4] For **2,6-Dimethylbenzaldehyde**, this appears around 192 ppm.
- The signals between 128 and 140 ppm correspond to the aromatic carbons.
- The peak at approximately 20 ppm is attributed to the two equivalent methyl carbons.

A standard protocol for acquiring high-quality NMR spectra of **2,6-Dimethylbenzaldehyde** is as follows:

- Sample Preparation: Approximately 5-25 mg of **2,6-Dimethylbenzaldehyde** is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a 5 mm NMR tube.[5][6] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm). For ^{13}C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]
- Instrument Setup: The NMR tube is placed into the spectrometer. The instrument is then tuned, and the magnetic field is shimmed to ensure homogeneity.[7]
- ^1H NMR Acquisition: A standard one-pulse ^1H NMR experiment is performed. Key parameters include an appropriate spectral width, an acquisition time of around 4 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is typically run to simplify the spectrum to single lines for each unique carbon. For molecules of this size, a 30° pulse angle and a 4-second acquisition time with no additional relaxation delay are often recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of **2,6-Dimethylbenzaldehyde** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2860 & ~2760	Weak-Medium	Aldehyde C-H Stretch (Fermi doublet)[4]
~1700	Strong	C=O Carbonyl Stretch
~1600-1450	Medium	Aromatic C=C Ring Stretch
~3000-2850	Medium	C-H Stretch (methyl groups)

Interpretation:

- The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretch of the aldehyde.[5] For aromatic aldehydes, this peak is typically found between 1710-1685 cm⁻¹.[8]
- The pair of weak to medium bands around 2860 cm⁻¹ and 2760 cm⁻¹ are diagnostic for the C-H stretch of an aldehyde.[4] The peak around 2720 cm⁻¹ is particularly useful for distinguishing aldehydes.[8]
- The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic ring.
- The bands in the 3000-2850 cm⁻¹ range are attributed to the C-H stretching of the methyl groups.[8]
- Sample Preparation (ATR): For a solid sample like **2,6-Dimethylbenzaldehyde**, Attenuated Total Reflectance (ATR) is a common and simple technique. A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.
- Spectral Range: The data is typically collected over a range of 4000 to 600 cm⁻¹.[9]

Mass Spectrometry (MS)

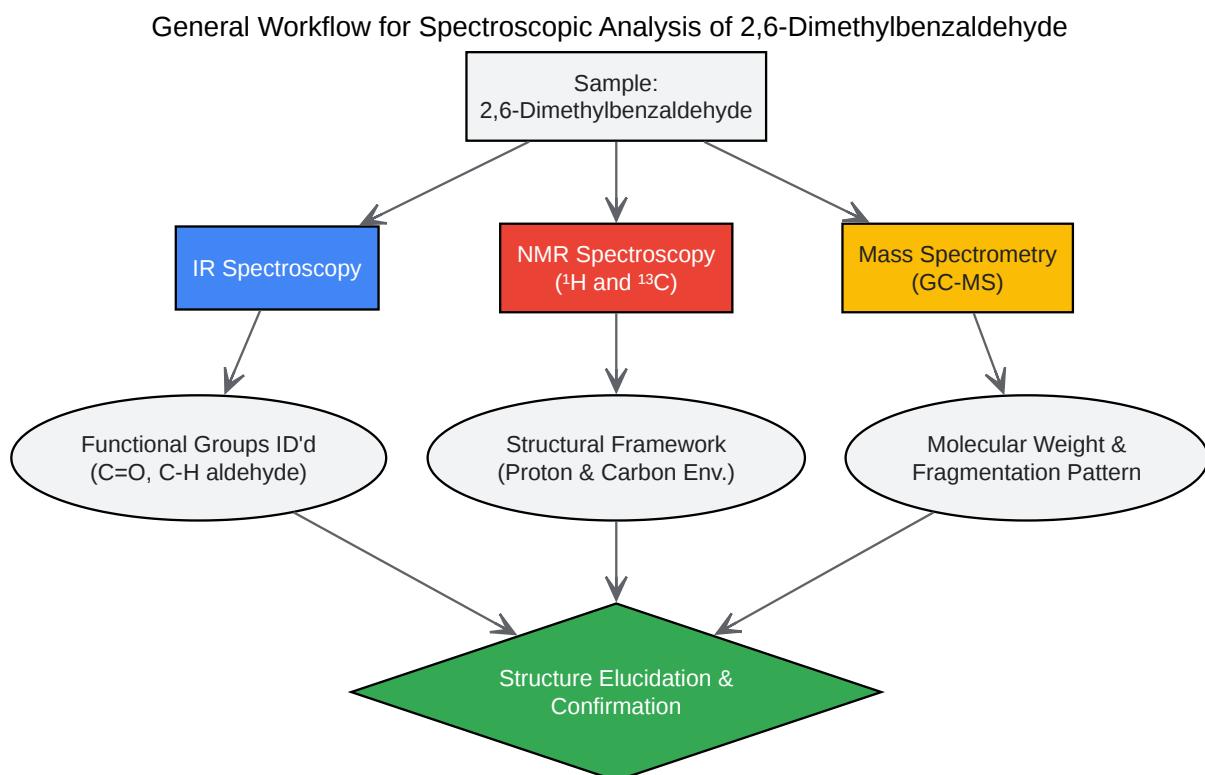
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound.

The electron ionization (EI) mass spectrum of **2,6-Dimethylbenzaldehyde** shows a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment Ion
134	High	$[M]^+$ (Molecular Ion)
133	High	$[M-H]^+$
105	Medium	$[M-CHO]^+$
77	Medium	$[C_6H_5]^+$

Interpretation:

- The molecular ion peak $[M]^+$ at m/z 134 corresponds to the molecular weight of **2,6-Dimethylbenzaldehyde** ($C_9H_{10}O$).[\[1\]](#)[\[10\]](#)
- A prominent peak is often observed at m/z 133, which results from the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion ($[M-H]^+$).[\[11\]](#)
- The loss of the entire aldehyde group (CHO) can lead to a peak at m/z 105.
- Further fragmentation can result in the formation of a phenyl cation at m/z 77.[\[11\]](#)
- Sample Preparation: A dilute solution of **2,6-Dimethylbenzaldehyde** is prepared in a volatile organic solvent like dichloromethane or methanol.
- Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column).[\[12\]](#)
 - Oven Program: A typical temperature program might start at a lower temperature and ramp up to ensure separation. For example, hold at 50°C for 2 minutes, then ramp at


10°C/min to 250°C.[12]

- Mass Spectrometry (MS):

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.[12][13]
- Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.
- Mass Range: The instrument scans a mass range, for instance, from m/z 40 to 300, to detect the molecular ion and its fragments.[13]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic identification and characterization of an organic compound such as **2,6-Dimethylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,6-Dimethylbenzaldehyde | C9H10O | CID 583841 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylbenzaldehyde | 1123-56-4 [chemicalbook.com]
- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. 2,6-Dimethylbenzaldehyde [webbook.nist.gov]
- 11. GCMS Section 6.11.4 [people.whitman.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethylbenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072290#spectroscopic-data-for-2-6-dimethylbenzaldehyde-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com